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Compound of Interest

1-(4-Aminophenyl)piperidine-4-
Compound Name:
carboxamide

Cat. No.: B1284894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological significance of 1-(4-Aminophenyl)piperidine-4-carboxamide. The
information is curated for professionals in research and drug development, with a focus on
structured data, experimental context, and logical pathways.

Chemical Identity and Properties

1-(4-Aminophenyl)piperidine-4-carboxamide is a piperidine derivative with a distinct
chemical structure that suggests potential applications in medicinal chemistry. The core
structure consists of a piperidine ring substituted at the 1-position with a 4-aminophenyl group
and at the 4-position with a carboxamide group.

Table 1: Core Chemical Identifiers and Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1284894?utm_src=pdf-interest
https://www.benchchem.com/product/b1284894?utm_src=pdf-body
https://www.benchchem.com/product/b1284894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source

1-(4-aminophenyl)piperidine-4-
IUPAC Name ( 'p Yhpip PubChem
carboxamide

CAS Number 223786-50-3 CymitQuimica[1]
Molecular Formula C12H17NsO PubChemLite[2]
Molecular Weight 219.288 g/mol CymitQuimica[1]
Monoisotopic Mass 219.13716 Da PubChemLite[2]
Predicted XlogP 0.7 PubChemLite[2]
Purity 95.0% (typical) CymitQuimica[1]

Table 2: Predicted Physicochemical Properties

Property Predicted Value Notes
N ) Prediction based on structural
Boiling Point 469.2£45.0 °C
analogues.
_ Prediction based on structural
Density 1.202 + 0.06 g/cm?3
analogues.
This value is for the amide
proton and is a prediction. The
pKa 16.39 £ 0.20

aminophenyl group will have a

lower pKa.

Solubility and Appearance: While specific experimental data on the solubility of 1-(4-
Aminophenyl)piperidine-4-carboxamide is not readily available, its structure, containing both
polar (amine, amide) and non-polar (phenyl ring) moieties, suggests it would be sparingly
soluble in water and more soluble in polar organic solvents such as ethanol, methanol, and
DMSO. The presence of the basic aminophenyl group indicates that its aqueous solubility is
likely pH-dependent, increasing in acidic conditions. It is expected to be a solid, likely a
crystalline powder, at room temperature.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://cymitquimica.com/products/10-F496262/1-4-aminophenylpiperidine-4-carboxamide/
https://pubchemlite.lcsb.uni.lu/e/compound/16790884
https://cymitquimica.com/products/10-F496262/1-4-aminophenylpiperidine-4-carboxamide/
https://pubchemlite.lcsb.uni.lu/e/compound/16790884
https://pubchemlite.lcsb.uni.lu/e/compound/16790884
https://cymitquimica.com/products/10-F496262/1-4-aminophenylpiperidine-4-carboxamide/
https://www.benchchem.com/product/b1284894?utm_src=pdf-body
https://www.benchchem.com/product/b1284894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectral and Analytical Data

Detailed experimental spectral data for 1-(4-Aminophenyl)piperidine-4-carboxamide is
limited in publicly accessible databases. However, predicted mass spectrometry data and
characteristic spectroscopic features can be inferred from its structure.

Table 3: Predicted Mass Spectrometry Data

Adduct m/z Predicted CCS (A?)
[M+H]*+ 220.14444 150.4
[M+Na]* 242.12638 155.0
[M-H]~ 218.12988 154.2

Data from PubChemlLite, calculated using CCSbase.[2]
Expected Spectroscopic Features:

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons of the aminophenyl group (typically in the 6.5-7.5 ppm range), the
piperidine ring protons (aliphatic region, 1.5-3.5 ppm), and the amide and amine protons,
which may be broad and their chemical shift dependent on the solvent and concentration.

e 13C NMR: The carbon NMR would display signals for the aromatic carbons, with distinct
shifts for the carbon bearing the amino group and the carbon attached to the piperidine
nitrogen, as well as signals for the piperidine ring carbons and the carbonyl carbon of the
amide.

e FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations for the
primary amine and the amide (around 3200-3400 cm~1), C=0 stretching of the amide
(around 1640-1680 cm~1), and C-N stretching vibrations, as well as aromatic C-H and C=C
bands.

Experimental Protocols

A. Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide
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A common synthetic route for N-aryl piperidines involves the Buchwald-Hartwig amination or an
Ulimann condensation. The synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide can
be envisioned via the coupling of a protected 4-haloaniline with piperidine-4-carboxamide,
followed by deprotection. An alternative is the reaction of p-iodoaniline or p-bromoaniline with
piperidine-4-carboxamide.[3]

General Protocol (Ullmann Condensation):

e Reaction Setup: In a microwave reactor vessel, combine piperidine-4-carboxamide (1.2 eq),
p-iodoaniline (1.0 eq), potassium phosphate (KsPOa4, 2.0 eq), copper(l) iodide (Cul, 0.05 eq),
and N,N'-dimethylethylenediamine (DMEN, 0.1 eq) in dry toluene.

¢ Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at 110°C for 2-4
hours. Monitor the reaction progress by thin-layer chromatography (TLC).

o Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad
of celite to remove inorganic salts and the catalyst.

 Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by
flash column chromatography on silica gel, using a gradient of ethyl acetate/methanol as the
eluent, to yield the final product.

o Characterization: Confirm the structure and purity of the isolated product using *H NMR, 13C
NMR, mass spectrometry, and HPLC.
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Starting Materials Reagents & Conditions
Piperidine-4-carboxamide p-lodoaniline Cul, DMEN, K3PO4
Toluene
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Work-up
(Filtration)

i

Purification
(Column Chromatography)

1-(4-Aminophenyl)piperidine-4-carboxamide

Click to download full resolution via product page
Caption: Synthetic workflow for 1-(4-Aminophenyl)piperidine-4-carboxamide.
B. Protein Kinase B (Akt) Inhibition Assay

Given the biological activity of structurally similar compounds, a key experiment would be to
assess the inhibitory potential of 1-(4-Aminophenyl)piperidine-4-carboxamide against
Protein Kinase B (Akt).

General Protocol (Radiometric Filter Binding Assay):[4][5]

e Enzyme and Substrate Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCI pH 7.4,
10 mM MgClz, 1 mM DTT). Prepare solutions of purified Akt enzyme and a suitable peptide
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substrate.

e Compound Dilution: Prepare serial dilutions of the test compound (1-(4-
Aminophenyl)piperidine-4-carboxamide) in DMSO and then in the reaction buffer.

o Kinase Reaction: In a microplate, combine the Akt enzyme, the peptide substrate, and the
test compound at various concentrations.

« Initiation: Start the kinase reaction by adding [y-32P]ATP. Incubate at 30°C for a specified time
(e.g., 15-30 minutes), ensuring the reaction is in the linear range.

o Termination: Stop the reaction by adding a solution like phosphoric acid.

o Separation: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter
paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.

e Quantification: Measure the radioactivity remaining on the filter paper, which corresponds to
the phosphorylated substrate, using a scintillation counter.

» Data Analysis: Calculate the percentage of inhibition for each compound concentration
relative to a control (DMSO vehicle). Determine the ICso value by fitting the data to a dose-
response curve.

Potential Biological Activity and Signhaling Pathways

Derivatives of 4-aminopiperidine-4-carboxamide have been identified as potent and selective
inhibitors of Protein Kinase B (Akt). Akt is a crucial serine/threonine kinase in the
PISK/Akt/mTOR signaling pathway, which is fundamental in regulating cell growth, proliferation,
survival, and metabolism.[6][7] Dysregulation of this pathway is a hallmark of many cancers,
making Akt a significant target for drug development.[8]

The PI3K/Akt pathway is activated by growth factors binding to receptor tyrosine kinases
(RTKSs).[6] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-
bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIPs acts as a
docking site for Akt and its upstream kinase PDK1 at the plasma membrane.[7] Full activation
of Akt requires phosphorylation at two key sites, Thr308 by PDK1 and Ser473 by mTORC2.[6]
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Once active, Akt phosphorylates a multitude of downstream targets to promote cell survival (by
inhibiting apoptosis) and cell cycle progression.

Given its structural similarity to known Akt inhibitors, 1-(4-Aminophenyl)piperidine-4-
carboxamide is a compound of interest for investigation as a modulator of this pathway.
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Caption: The PI3K/Akt signaling pathway.

Conclusion

1-(4-Aminophenyl)piperidine-4-carboxamide is a molecule with significant potential for
further investigation in the field of drug discovery. Its chemical properties make it an accessible
synthetic target. The structural relationship to known inhibitors of the PI3K/Akt pathway strongly
suggests that its biological activity should be evaluated, particularly in the context of oncology
and other diseases characterized by aberrant cell signaling. This guide provides the
foundational chemical information and experimental framework necessary for researchers to
undertake such an investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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